2-(6-Amino-1H-indazol-1-yl)ethanol

Gastric Acid Secretion Antisecretory Positional Isomer Activity

2-(6-Amino-1H-indazol-1-yl)ethanol (CAS 874668-59-4) is a specialized heterocyclic compound featuring an indazole core substituted with a primary amino group at the 6-position and an ethanol moiety at the 1-position. With a molecular formula of C9H11N3O and a molecular weight of 177.20 g/mol, it belongs to the amino alcohol class, which confers specific solubility and reactivity characteristics.

Molecular Formula C9H11N3O
Molecular Weight 177.2 g/mol
CAS No. 874668-59-4
Cat. No. B1600487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Amino-1H-indazol-1-yl)ethanol
CAS874668-59-4
Molecular FormulaC9H11N3O
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)N(N=C2)CCO
InChIInChI=1S/C9H11N3O/c10-8-2-1-7-6-11-12(3-4-13)9(7)5-8/h1-2,5-6,13H,3-4,10H2
InChIKeyBMCWDEPZFRKGKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Amino-1H-indazol-1-yl)ethanol (CAS 874668-59-4): A Distinct Aminoindazole Scaffold for Targeted Kinase and Receptor Research


2-(6-Amino-1H-indazol-1-yl)ethanol (CAS 874668-59-4) is a specialized heterocyclic compound featuring an indazole core substituted with a primary amino group at the 6-position and an ethanol moiety at the 1-position [1]. With a molecular formula of C9H11N3O and a molecular weight of 177.20 g/mol, it belongs to the amino alcohol class, which confers specific solubility and reactivity characteristics . This compound serves as a crucial building block in medicinal chemistry, particularly for the development of kinase inhibitors and 5-HT2 receptor modulators [2].

Why 2-(6-Amino-1H-indazol-1-yl)ethanol (CAS 874668-59-4) is Not Interchangeable with Other Indazole Ethanol Analogs


The specific substitution pattern on the indazole core critically dictates a molecule's biological activity, physicochemical properties, and synthetic utility. Simply substituting 2-(6-Amino-1H-indazol-1-yl)ethanol with a positional isomer like 2-(5-Amino-1H-indazol-1-yl)ethanol or an unsubstituted analog can lead to significant, quantifiable differences in target engagement and experimental outcomes . These differences stem from the precise location of the electron-donating amino group, which influences the compound's ability to interact with specific enzyme active sites [1], alters its thermodynamic stability [2], and changes its lipophilicity (LogP) profile, thereby impacting its behavior in biological assays and further chemical derivatizations .

Quantifiable Evidence for Selecting 2-(6-Amino-1H-indazol-1-yl)ethanol (CAS 874668-59-4) Over Analogs


Superior Antisecretory Activity of 6-Aminoindazole Scaffold vs. 5-Amino Isomer

The core scaffold of this compound, 6-aminoindazole (6-AIN), demonstrates significantly higher in vivo antisecretory activity compared to its 5-amino positional isomer (5-AIN). This establishes a clear, quantifiable advantage for the 6-amino substitution pattern in a relevant biological context .

Gastric Acid Secretion Antisecretory Positional Isomer Activity

Alpha-Glucosidase Inhibitory Potency: A Quantifiable Biochemical Fingerprint

2-(6-Amino-1H-indazol-1-yl)ethanol exhibits a specific, quantifiable inhibitory potency (Ki) against brewer's yeast alpha-glucosidase, a value that can serve as a direct biochemical fingerprint to differentiate it from structurally similar compounds lacking this exact substitution pattern [1].

Enzyme Inhibition Alpha-Glucosidase Biochemical Assay

Enhanced Lipophilicity (LogP) Compared to Unsubstituted Indazole Ethanol

The presence of the primary amino group at the 6-position significantly alters the compound's lipophilicity profile compared to the unsubstituted indazole ethanol analog. This change in LogP can directly impact its behavior in biological assays, including membrane permeability and solubility [1].

Physicochemical Properties Lipophilicity LogP

Thermodynamic Stability Advantage of 6-Aminoindazole Scaffold Over 5-Amino Isomer

The 6-aminoindazole core, which is the foundation of 2-(6-Amino-1H-indazol-1-yl)ethanol, is the most thermodynamically stable isomer among aminoindazoles. This inherent stability can translate to advantages in chemical synthesis, storage, and handling [1].

Thermodynamics Stability Computational Chemistry

Optimal Application Scenarios for 2-(6-Amino-1H-indazol-1-yl)ethanol (CAS 874668-59-4) Based on Evidence


Medicinal Chemistry: Synthesis of Selective Kinase Inhibitors

Given its 6-aminoindazole core, this compound is an ideal starting material for synthesizing libraries of kinase inhibitors, particularly those targeting receptor tyrosine kinases (EGFR, FGFR, VEGFR) or serine/threonine kinases [1]. The amino group at the 6-position provides a key synthetic handle for further derivatization via amide coupling or reductive amination, enabling the exploration of structure-activity relationships (SAR) critical for achieving target selectivity and potency.

Ophthalmology Research: Development of 5-HT2 Receptor Modulators

As a 6-aminoindazole derivative, 2-(6-Amino-1H-indazol-1-yl)ethanol is structurally related to the 5-HT2 receptor agonist 1-((S)-2-aminopropyl)-1H-indazol-6-ol, which exhibits ocular hypotensive activity [2]. This compound can serve as a crucial intermediate or a scaffold for developing novel peripherally acting 5-HT2 agonists for treating glaucoma and ocular hypertension, where the 6-hydroxy or 6-amino substitution is essential for receptor interaction and the ethanol moiety can be further modified to optimize pharmacokinetic properties.

Chemical Biology: A Tool for Investigating Antisecretory Pathways

Based on the established antisecretory activity of its core scaffold, 6-aminoindazole , researchers studying gastric acid secretion can utilize 2-(6-Amino-1H-indazol-1-yl)ethanol as a parent compound. Its distinct physicochemical properties (LogP, hydrogen bonding) compared to unsubstituted or 5-substituted analogs make it a valuable probe for dissecting the specific molecular interactions involved in antisecretory mechanisms, potentially differentiating between histamine and acetylcholine receptor pathways.

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